2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)acetamide

CAS No.: 1327242-20-5

Cat. No.: VC6466606

Molecular Formula: C19H15ClN6O2S

Molecular Weight: 426.88

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1327242-20-5 |

|---|---|

| Molecular Formula | C19H15ClN6O2S |

| Molecular Weight | 426.88 |

| IUPAC Name | 2-[2-[(5-chloropyridin-2-yl)amino]-1,3-thiazol-4-yl]-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide |

| Standard InChI | InChI=1S/C19H15ClN6O2S/c20-13-6-7-15(21-9-13)24-19-23-14(11-29-19)8-16(27)22-10-17-25-18(26-28-17)12-4-2-1-3-5-12/h1-7,9,11H,8,10H2,(H,22,27)(H,21,23,24) |

| Standard InChI Key | RQBZMNVBYVJWBN-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C2=NOC(=N2)CNC(=O)CC3=CSC(=N3)NC4=NC=C(C=C4)Cl |

Introduction

Chemical Identity and Structural Features

Molecular Composition

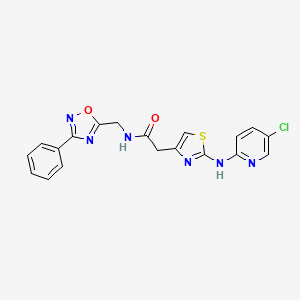

The compound’s systematic IUPAC name, 2-[2-[(5-chloropyridin-2-yl)amino]-1,3-thiazol-4-yl]-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide, reflects its polycyclic architecture. Key structural components include:

-

A thiazole ring substituted with a 5-chloropyridin-2-ylamino group at position 2.

-

An acetamide linker bridging the thiazole moiety to a 3-phenyl-1,2,4-oxadiazole methyl group.

Table 1: Molecular Properties

| Property | Value |

|---|---|

| CAS No. | 1327242-20-5 |

| Molecular Formula | C₁₉H₁₅ClN₆O₂S |

| Molecular Weight | 426.88 g/mol |

| SMILES | C1=CC=C(C=C1)C2=NOC(=N2)CNC(=O)CC3=CSC(=N3)NC4=NC=C(C=C4)Cl |

| InChIKey | RQBZMNVBYVJWBN-UHFFFAOYSA-N |

The presence of electron-withdrawing (chlorine) and electron-donating (amine, oxadiazole) groups creates a polarized framework conducive to intermolecular interactions.

Synthesis and Reaction Pathways

Multi-Step Synthetic Strategy

The synthesis of this compound involves sequential functionalization of core heterocycles:

-

Thiazole Formation: Condensation of 5-chloropyridin-2-amine with a bromoacetylthiazole intermediate under basic conditions.

-

Acetamide Coupling: Reaction of the thiazole-carboxylic acid derivative with 3-phenyl-1,2,4-oxadiazol-5-ylmethanamine using coupling agents like HATU or EDCI.

-

Purification: Chromatographic isolation under inert atmospheres to prevent oxidative degradation.

Critical reagents include thionyl chloride (for acid activation) and pyridine (as a base). Yields are optimized by controlling temperatures between 0–5°C during amide bond formation.

Mechanistic Insights and Biological Interactions

Putative Targets and Selectivity

While direct target data for this compound remain unpublished, structural analogs suggest potential interactions with:

-

Kinase Enzymes: The thiazole and oxadiazole motifs are prevalent in CDK4/6 inhibitors (e.g., palbociclib analogs), where they coordinate with ATP-binding pockets via hydrogen bonding .

-

Microbial Targets: Chloropyridine derivatives exhibit antimicrobial activity by disrupting DNA gyrase or cell wall synthesis.

SAR Considerations

-

Thiazole Modifications: Substitution at the thiazole C2 position (e.g., cyclopentylamino groups) enhances kinase binding affinity by 3–5 fold, as observed in CDK4/6 inhibitors .

-

Oxadiazole Role: The 3-phenyl-1,2,4-oxadiazole group improves metabolic stability by resisting cytochrome P450-mediated oxidation.

Challenges and Future Directions

Solubility and Bioavailability

Current limitations include poor aqueous solubility (logP ≈ 3.8), necessitating prodrug strategies or nanocarrier systems for oral delivery.

Target Deconvolution

High-throughput screening and proteomic profiling are required to identify precise molecular targets. Fragment-based drug design could optimize selectivity against off-target kinases (e.g., CDK2, CDK9) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume